1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole
Overview
Description
The compound is a pyrazole derivative with a naphthalene group and a tetramethyl dioxaborolane group . Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring with three carbon atoms and two adjacent nitrogen atoms . Naphthalene is a polycyclic aromatic hydrocarbon (PAH) made up of two fused benzene rings . Tetramethyl dioxaborolane is a boronic ester, which are commonly used in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature aromaticity in the pyrazole and naphthalene moieties, with the tetramethyl dioxaborolane group introducing boron into the structure .Chemical Reactions Analysis
As a boronic ester, this compound could potentially participate in Suzuki-Miyaura cross-coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Several studies focus on the synthesis and structural analysis of compounds related to "1-Naphthalen-2-ylmethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole." For example, Liao et al. (2022) and Yang et al. (2021) conducted synthesis and characterization, including crystal structure and Density Functional Theory (DFT) studies, of pyrazole derivatives with the dioxaborolan group (Liao et al., 2022) (Yang et al., 2021).
Ligand Design and Synthesis
- Najar and Ward (2013) described the synthesis of a new ligand incorporating a pyrazole and naphthalene unit, which can act as a bidentate ligand in coordination chemistry (Najar & Ward, 2013).
Molecular Interaction Studies
- Research by Zheng et al. (2010) on 3,5-diaryl-1H-pyrazoles, which are structurally related, revealed insights into molecular dimers formed by hydrogen bonding, providing valuable data on intermolecular interactions (Zheng, Wang, & Fan, 2010).
Pharmacological Applications
- Díaz et al. (2012) synthesized a series of 1-arylpyrazoles, including compounds with naphthalene units, as potent σ(1) receptor antagonists, indicating potential pharmacological applications (Díaz et al., 2012).
Fluorescent Probe Development
- Dai et al. (2014) developed a two-photon fluorescent probe based on a naphthalene–pyrazoline fluorophore, demonstrating its application in detecting glutathione in living cells, highlighting its use in bioimaging and diagnostics (Dai et al., 2014).
Crystallographic and Conformational Analysis
- Hempel et al. (2005) studied the crystal structure of a compound containing a pyrazole and naphthalene unit, providing insights into its enol form and molecular conformation (Hempel, Camerman, Camerman, & Mastropaolo, 2005).
Antimicrobial and Antifungal Activity
- Goel et al. (2014) synthesized pyrazole derivatives with naphthalene units and evaluated their in vitro antifungal and antibacterial activities, showing potential for antimicrobial applications (Goel, Drabu, Afzal, & Bawa, 2014).
Inhibitor Studies for Disease Treatment
- Vah et al. (2022) reported the regioselective synthesis of pyrazole carboxylates with naphthalene units, testing them as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, an enzyme crucial in malaria treatment (Vah et al., 2022).
Coordination Chemistry and Fluorescence Studies
- Pitarch et al. (2010) synthesized a macrocycle incorporating 1H-pyrazole and naphthalene units, studying its Zn(II) coordination properties and fluorescence, relevant in the field of chemical sensing (Pitarch et al., 2010).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(naphthalen-2-ylmethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BN2O2/c1-19(2)20(3,4)25-21(24-19)18-12-22-23(14-18)13-15-9-10-16-7-5-6-8-17(16)11-15/h5-12,14H,13H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZJZOPDWDZOCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CC3=CC4=CC=CC=C4C=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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